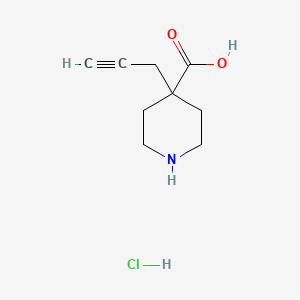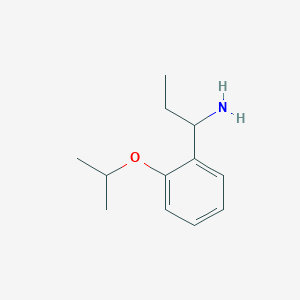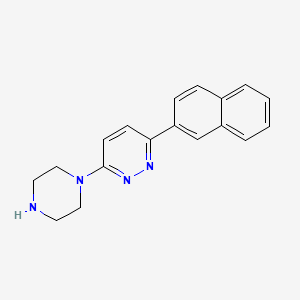
4-(Pyrazin-2-ylmethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrazin-2-ylmethyl)morpholine is a novel compound that has been disclosed in patents . It is a derivative of morpholine and is used in therapy, particularly in the treatment or prevention of conditions having an association with NR2B negative allosteric modulating properties .
Molecular Structure Analysis
The molecular structure of this compound is described in patents . It belongs to the class of heterocyclic compounds containing both one or more hetero rings having oxygen atoms as the only ring hetero atoms, and one or more rings having nitrogen as the only ring hetero atom .科学的研究の応用
Chemical and Pharmacological Interests
4-(Pyrazin-2-ylmethyl)morpholine is part of the morpholine derivatives, which have been extensively studied for their chemical and pharmacological potential. Morpholine and its derivatives, including compounds with pyrazine and morpholine components, are recognized for their broad spectrum of pharmacological profiles. These compounds have been investigated for various biological activities, leading to their development for diverse pharmacological applications. The exploration of morpholine derivatives has been motivated by their significant presence in compounds designed for enhanced biological activities, showcasing the chemical versatility and pharmacological importance of this moiety (Asif & Imran, 2019).
Antiparasitic Activities
Research into 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives has demonstrated their efficacy against parasitic infections, including Trypanosoma strains and Leishmania donovani. These studies highlight the potential of morpholine derivatives in developing treatments for parasitic diseases, further underscoring the therapeutic applications of these compounds in addressing global health challenges (Kuettel et al., 2007).
Cancer Research
In the realm of cancer research, novel morpholine derivatives have been synthesized and evaluated for their anti-cancer properties. These compounds have shown promising results against various cancer cell lines, indicating the potential of morpholine-based molecules in cancer therapy. The development of these derivatives contributes to the expanding repertoire of anticancer agents, showcasing the significance of morpholine in medicinal chemistry and oncological research (Kumar et al., 2021).
Neuroprotective Effects
Morpholine derivatives have also been investigated for their neuroprotective effects. These studies have revealed the potential of morpholine-based compounds in protecting neuronal cells from oxidative stress and other neurodegenerative conditions. The exploration of these derivatives underscores the importance of morpholine in developing therapeutic agents for neurodegenerative diseases (Sameem et al., 2017).
Synthesis and Material Science
Beyond pharmacological applications, morpholine derivatives, including those with pyrazinylmethyl groups, have been explored in material science for their unique properties. These compounds have been utilized in the synthesis of novel materials, demonstrating the versatility of morpholine derivatives in various scientific disciplines (Bandaru et al., 2018).
作用機序
特性
IUPAC Name |
4-(pyrazin-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-11-9(7-10-1)8-12-3-5-13-6-4-12/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLJHSTZIZURSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2651872.png)
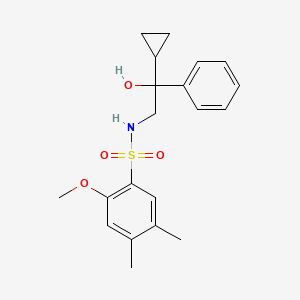
![N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2651874.png)
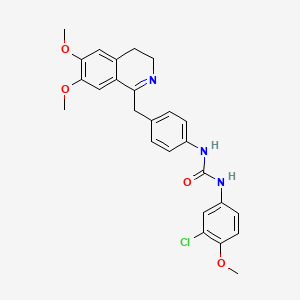
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651879.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
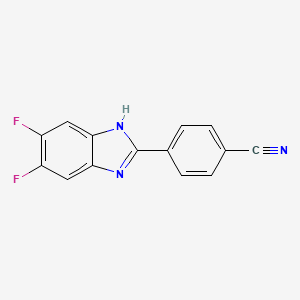

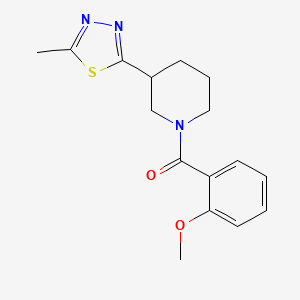
![(3-Chlorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2651886.png)
